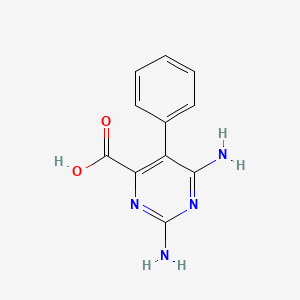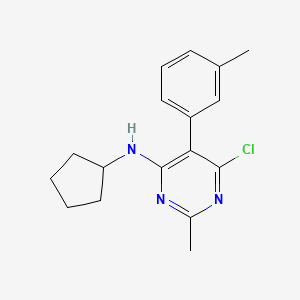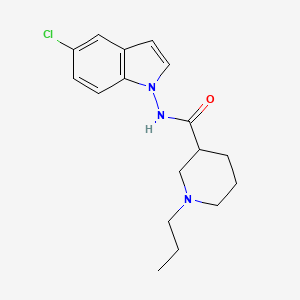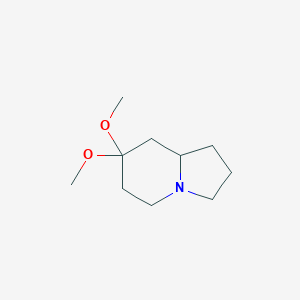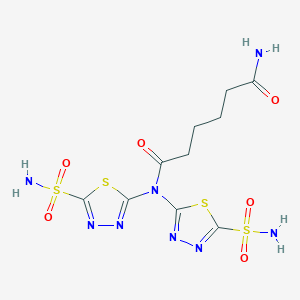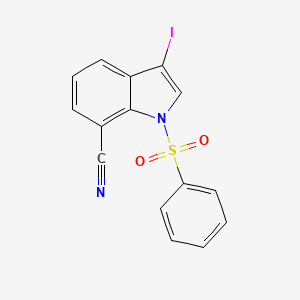
3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is used primarily as a pharmaceutical intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile can be achieved through various methods. One common approach involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position, making it suitable for halogenation, alkylation, and acylation . An alternative route is electrophilic mercuration followed by iodinolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution is a common reaction for this compound, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like iodine and mercuric acetate are used for halogenation and mercuration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically results in the formation of iodinated indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1-(phenylsulfonyl)indole: A closely related compound with similar properties.
1-(Phenylsulfonyl)indole: Another indole derivative used in similar applications.
Uniqueness
3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
882562-69-8 |
|---|---|
Molekularformel |
C15H9IN2O2S |
Molekulargewicht |
408.22 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-iodoindole-7-carbonitrile |
InChI |
InChI=1S/C15H9IN2O2S/c16-14-10-18(15-11(9-17)5-4-8-13(14)15)21(19,20)12-6-2-1-3-7-12/h1-8,10H |
InChI-Schlüssel |
BAHOTPWPNJYXBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC(=C32)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


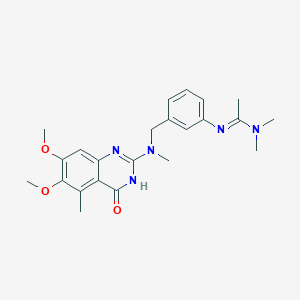
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
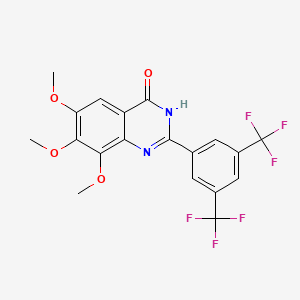

![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)

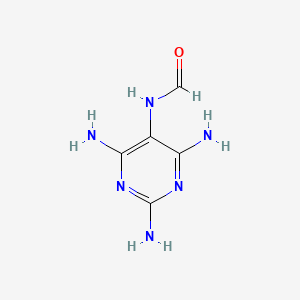
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
